REACTION_CXSMILES
|
Cl[C:2]([F:7])([F:6])[C:3]([O-])=O.[Na+].C(COC)OC.COCCOCCOC.[CH:24]1[CH:29]=[C:28]2C=[CH:31][C:32]3[C:37]([C:38](=[O:39])[C:27]2=[CH:26][CH:25]=1)=[CH:36][CH:35]=[CH:34][CH:33]=3>O>[F:6][C:2]1([F:7])[CH:31]2[CH:3]1[C:28]1[CH:29]=[CH:24][CH:25]=[CH:26][C:27]=1[C:38](=[O:39])[C:37]1[CH:36]=[CH:35][CH:34]=[CH:33][C:32]=12 |f:0.1|
|
Name
|
halodifluoroacetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)[O-])(F)F.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(OC)COC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCCOCCOC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C(=C1)C=CC3=CC=CC=C3C2=O
|
Name
|
Imine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Tricyclic
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Aminoalkyldibenzo[a,e]cyclopropa[c]cycloheptene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring and under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is added over a period of 4 to 8 hours
|
Duration
|
6 (± 2) h
|
Type
|
CUSTOM
|
Details
|
preferably 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
maintaining the reaction temperature at 160°-165° C
|
Type
|
CUSTOM
|
Details
|
Other reaction temperatures
|
Type
|
CUSTOM
|
Details
|
is brought to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted (e.g., with diethylether or pentane)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1(C2C3=C(C(C4=C(C21)C=CC=C4)=O)C=CC=C3)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |